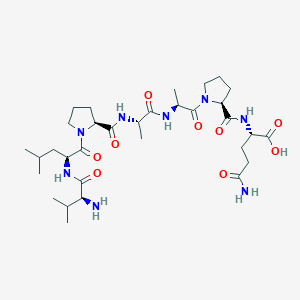![molecular formula C8H16O3 B14249402 3-{2-[(Prop-2-en-1-yl)oxy]ethoxy}propan-1-ol CAS No. 189764-96-3](/img/structure/B14249402.png)
3-{2-[(Prop-2-en-1-yl)oxy]ethoxy}propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{2-[(Prop-2-en-1-yl)oxy]ethoxy}propan-1-ol is an organic compound with the molecular formula C8H16O3. It is a versatile chemical used in various fields, including organic synthesis and industrial applications. The compound features an allyl ether group, which makes it reactive and useful in different chemical transformations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[(Prop-2-en-1-yl)oxy]ethoxy}propan-1-ol typically involves the reaction of allyl alcohol with ethylene oxide, followed by the addition of propylene oxide. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide to facilitate the opening of the epoxide rings .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
3-{2-[(Prop-2-en-1-yl)oxy]ethoxy}propan-1-ol undergoes various chemical reactions, including:
Substitution: The allyl ether group can undergo nucleophilic substitution reactions, where the allyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a catalyst
Substitution: Nucleophiles such as halides, amines, or thiols
Major Products Formed
Oxidation: Aldehydes, carboxylic acids
Reduction: Alcohols, alkanes
Substitution: Various substituted ethers
Applications De Recherche Scientifique
3-{2-[(Prop-2-en-1-yl)oxy]ethoxy}propan-1-ol has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-{2-[(Prop-2-en-1-yl)oxy]ethoxy}propan-1-ol involves its reactivity due to the presence of the allyl ether group. This group can participate in various chemical reactions, such as nucleophilic substitution and oxidation, leading to the formation of different products. The molecular targets and pathways involved depend on the specific application and the type of reaction being carried out .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-{2-[(Prop-2-en-1-yl)oxy]ethoxy}ethanol
- 3-{2-[(Prop-2-yn-1-yl)oxy]ethoxy}propan-1-ol
- 2-{2-[(Prop-2-yn-1-yl)oxy]ethoxy}ethanol
Uniqueness
3-{2-[(Prop-2-en-1-yl)oxy]ethoxy}propan-1-ol is unique due to its specific structure, which combines an allyl ether group with a propanol backbone. This combination provides the compound with distinct reactivity and versatility in various chemical transformations, making it valuable in both research and industrial applications .
Propriétés
Numéro CAS |
189764-96-3 |
|---|---|
Formule moléculaire |
C8H16O3 |
Poids moléculaire |
160.21 g/mol |
Nom IUPAC |
3-(2-prop-2-enoxyethoxy)propan-1-ol |
InChI |
InChI=1S/C8H16O3/c1-2-5-10-7-8-11-6-3-4-9/h2,9H,1,3-8H2 |
Clé InChI |
KRQPFOYEIYYZMJ-UHFFFAOYSA-N |
SMILES canonique |
C=CCOCCOCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


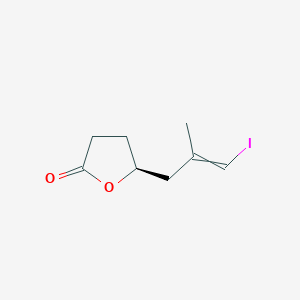
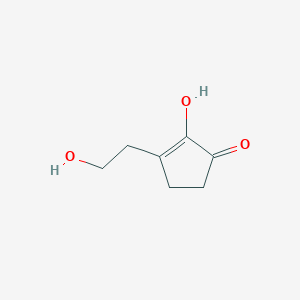
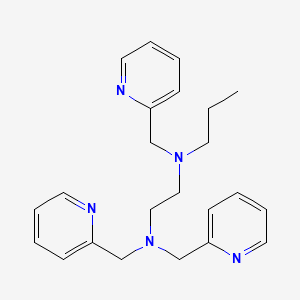
![(5S)-2-(2-Chloroethyl)-6-(5-chloropyridin-2-yl)-7-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-yl carbonate](/img/structure/B14249356.png)
![3H-Naphtho[2,1-b]pyran-8-carboxaldehyde, 3,3-diphenyl-](/img/structure/B14249363.png)

![1-[1-(2-Fluorophenyl)ethenyl]pyrrolidine](/img/structure/B14249368.png)
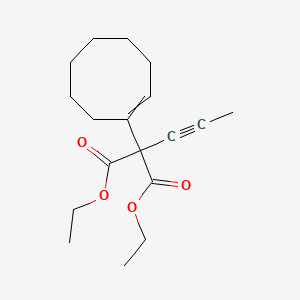

![2-Methyl-4-[(1S)-2,2,3-trimethylcyclopent-3-en-1-yl]but-2-en-1-ol](/img/structure/B14249375.png)
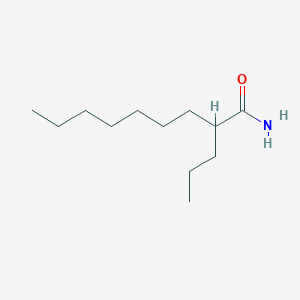

![Pentanamide, N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-propyl-](/img/structure/B14249398.png)
